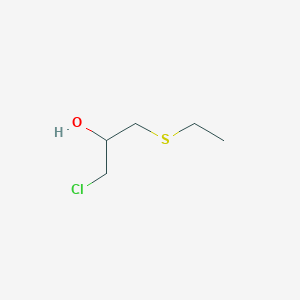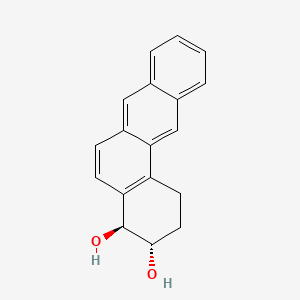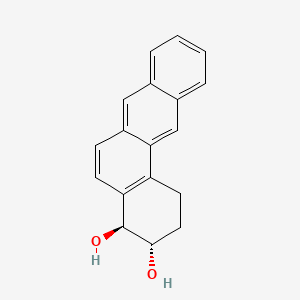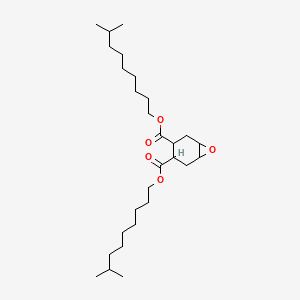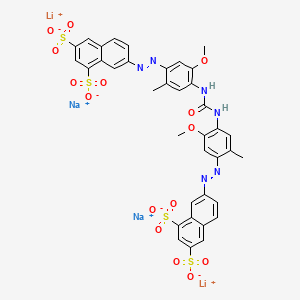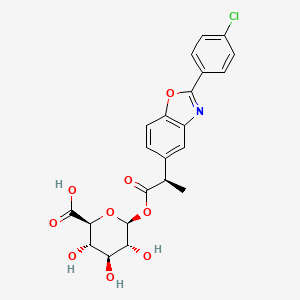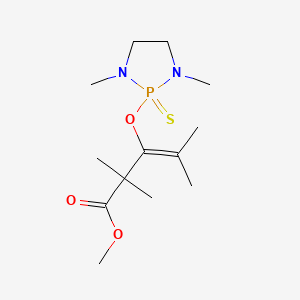
Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate typically involves multiple steps:
Formation of the Diazaphospholidin Ring:
Attachment of the Pentenoate Group: The pentenoate group is introduced through esterification reactions, often using methyl alcohol and an acid catalyst.
Final Assembly: The final step involves the coupling of the diazaphospholidin ring with the pentenoate group under controlled conditions, often requiring specific solvents and temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the pentenoate group, converting it to a single bond.
Substitution: The diazaphospholidin ring can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted diazaphospholidin derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of this compound would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, dictating its behavior in various chemical reactions.
類似化合物との比較
Similar Compounds
- Methyl 3-((1,3-dimethyl-2-oxo-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate
- Methyl 3-((1,3-dimethyl-2-thio-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate
Uniqueness
Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to the presence of the sulfido group in the diazaphospholidin ring, which imparts distinct electronic and steric properties
特性
CAS番号 |
35854-53-6 |
|---|---|
分子式 |
C13H25N2O3PS |
分子量 |
320.39 g/mol |
IUPAC名 |
methyl 3-[(1,3-dimethyl-2-sulfanylidene-1,3,2λ5-diazaphospholidin-2-yl)oxy]-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C13H25N2O3PS/c1-10(2)11(13(3,4)12(16)17-7)18-19(20)14(5)8-9-15(19)6/h8-9H2,1-7H3 |
InChIキー |
VNNXAIDKBLSEGR-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(C)(C)C(=O)OC)OP1(=S)N(CCN1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


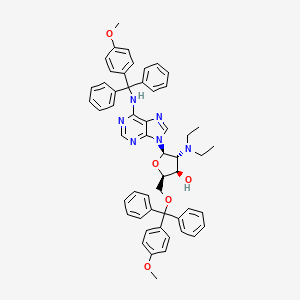
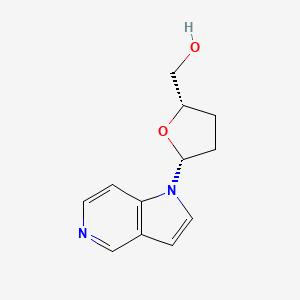
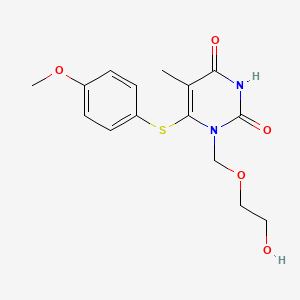
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
